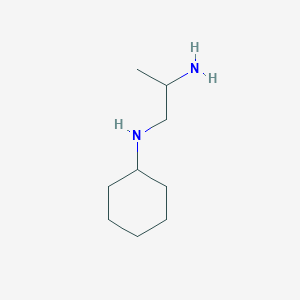

N1-cyclohexylpropane-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-N-cyclohexylpropane-1,2-diamine |

InChI |

InChI=1S/C9H20N2/c1-8(10)7-11-9-5-3-2-4-6-9/h8-9,11H,2-7,10H2,1H3 |

InChI Key |

HSUODFYJTNEEGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1CCCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N1 Cyclohexylpropane 1,2 Diamine

Direct Synthesis Routes to N1-cyclohexylpropane-1,2-diamine

The direct synthesis of this compound can be approached through several established chemical reactions, primarily involving the formation of carbon-nitrogen bonds. Amination strategies are the most prominent among these methods.

Amination Strategies (e.g., Reductive Amination, Nucleophilic Substitution)

Reductive Amination: This is a powerful and versatile method for synthesizing amines. A plausible and efficient route to this compound involves the reductive amination of a suitable amino alcohol or amino ketone precursor. For instance, the catalytic amination of isopropanolamine to yield 1,2-propanediamine over a Raney Nickel catalyst has been reported. researchgate.net A similar strategy could be employed starting from 1-cyclohexylamino-propan-2-ol, which upon reaction with ammonia (B1221849) in the presence of a hydrogenation catalyst like Raney Ni, would yield the target diamine. The process typically involves high pressure and temperature. researchgate.netresearchgate.net

Another approach within reductive amination is the reaction of a carbonyl compound with an amine to form an intermediate imine or Schiff base, which is then reduced in situ. For example, a precursor like 1-cyclohexylpropane-1,2-dione could react with ammonia to form a di-imine, which is subsequently reduced using agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to afford the diamine. researchgate.net

Nucleophilic Substitution: The synthesis can also be achieved via nucleophilic substitution pathways. One such method involves the ring-opening of a suitably substituted epoxide. For example, reacting 1,2-epoxypropane with cyclohexylamine (B46788) would yield 1-(cyclohexylamino)propan-2-ol. The resulting hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amino group (using ammonia or an ammonia equivalent) to form the desired this compound. A related strategy has been described for the synthesis of trans-1,2-diaminocyclohexane derivatives, which involves the opening of cyclohexene (B86901) oxide followed by the in-situ formation and opening of an aziridinium (B1262131) ion by an amine nucleophile. arkat-usa.org This sequential approach offers good control over the installation of the two amino groups.

Stereo- and Regioselective Synthetic Approaches for this compound

Achieving stereoselectivity is crucial due to the chiral center at the C2 position of the propane (B168953) backbone. Regioselectivity is also a key consideration to ensure the cyclohexyl group is located on the N1 nitrogen.

Stereoselective Synthesis: Asymmetric synthesis methods can be employed to produce enantiomerically pure forms of the diamine. A powerful strategy for the asymmetric synthesis of chiral diamines involves the aza-Michael (conjugate) addition of a chiral amine to an α,β-unsaturated ester. mdpi.com For instance, the addition of a chiral lithium amide to an α,β-unsaturated ester can proceed with a high degree of stereocontrol. mdpi.com Subsequent reduction of the resulting amide or ester functionality would yield the chiral diamine. By selecting the appropriate chiral auxiliary, a specific enantiomer of this compound can be targeted.

Regioselective Synthesis: Many synthetic routes offer inherent regioselectivity. For example, the reductive amination of 1-cyclohexylamino-propan-2-one with ammonia would selectively yield this compound, as the positions of the carbonyl and the existing C-N bond dictate the final structure. Similarly, the synthesis beginning with the opening of 1,2-epoxypropane by cyclohexylamine ensures the cyclohexyl group is attached to the N1 position from the outset. arkat-usa.org In contrast, methods like the reaction of 1,2-dichloropropane (B32752) with cyclohexylamine could lead to a mixture of regioisomers and are therefore less desirable for a controlled synthesis.

| Synthesis Route | Key Precursors | Primary Reagents | Selectivity Control | Reference |

| Catalytic Reductive Amination | 1-Cyclohexylamino-propan-2-ol | Ammonia, H₂, Raney Ni Catalyst | High Regioselectivity | researchgate.netresearchgate.net |

| Nucleophilic Substitution | 1,2-Epoxypropane, Cyclohexylamine | 1. Cyclohexylamine 2. Mesyl Chloride 3. Ammonia | High Regioselectivity | arkat-usa.org |

| Asymmetric Aza-Michael Addition | α,β-Unsaturated Ester, Chiral Lithium Amide | 1. Chiral Lithium Amide 2. LAH (Reduction) | High Stereoselectivity | mdpi.com |

Derivatization Strategies for this compound

The two nitrogen atoms in this compound serve as reactive handles for further chemical modifications, allowing for the creation of a diverse library of derivatives.

N-Substitution Reactions and Amide Formation

The primary and secondary amine groups are nucleophilic and can readily undergo various N-substitution reactions.

N-Alkylation and N-Arylation: The nitrogen atoms can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. For example, N-methylation of related cyclic 1,2-diamines has been successfully performed. researchgate.net The primary amine (N2) is generally more reactive towards simple alkylation than the secondary amine (N1) due to less steric hindrance. N-arylation can be achieved by reacting the diamine with an activated aryl halide via nucleophilic aromatic substitution. nih.gov

Amide Formation: One of the most common derivatizations is the formation of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent). This reaction can be selective; for instance, reacting the diamine with one equivalent of an acylating agent under controlled conditions would likely lead to preferential acylation at the less hindered primary amine. The resulting amides can be stable final products or can be used as intermediates. For example, amides can be reduced using strong reducing agents like lithium aluminum hydride (LAH) to yield the corresponding N-alkylated diamines, a strategy used in the synthesis of complex polyamines. mdpi.com

Functionalization of the Propane Backbone

While direct functionalization of the saturated propane backbone is challenging, it can be achieved by carrying functional groups through the synthesis from the beginning. For example, if the synthesis started with a precursor containing a double bond or an additional hydroxyl group on the propane chain, these groups could be manipulated in the final product. A hypothetical route starting from an unsaturated precursor could allow for reactions such as hydrogenation or dihydroxylation on the backbone. The synthesis of complex spirotricyclic systems containing a 1,2-diaminocyclohexane unit showcases how richly-functionalized scaffolds can be built and subsequently modified through transformations like alkene and ketone reductions. whiterose.ac.uk Such principles could be applied to synthesize more complex analogs of this compound.

Green Chemistry and Sustainable Synthesis Approaches for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. Several green chemistry principles can be applied to the synthesis of this compound.

An efficient and highly eco-friendly protocol has been developed for the preparation of related N,N'-dibenzyldiamines, which is directly applicable. researchgate.net This method involves two steps:

Schiff Base Formation: The condensation of a diamine with an aldehyde is performed in water, a green solvent. This step often proceeds to high yield without the need for a catalyst or the azeotropic removal of water.

Reduction: The resulting di-Schiff base is reduced to the corresponding diamine using sodium borohydride under solvent-free conditions.

This protocol offers significant advantages, including mild reaction conditions, high yields, simple work-up procedures, and the avoidance of hazardous organic solvents. researchgate.net

Furthermore, catalytic reductive amination, using reusable heterogeneous catalysts like Raney Ni and molecular hydrogen, represents a more atom-economical approach compared to methods that use stoichiometric amounts of metal hydride reducing agents. researchgate.netresearchgate.net Optimizing these catalytic systems can lead to cleaner reactions with less waste.

Structural Characterization and Advanced Spectroscopic Analysis of N1 Cyclohexylpropane 1,2 Diamine

Application of Advanced Spectroscopic Techniques for Molecular Elucidation

The definitive characterization of N1-cyclohexylpropane-1,2-diamine would rely on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals. The protons on the cyclohexane (B81311) ring would likely appear as a series of overlapping multiplets in the upfield region. The protons of the propane (B168953) backbone, particularly those adjacent to the nitrogen atoms and the stereogenic centers, would exhibit distinct chemical shifts and coupling patterns. The N-H protons would likely appear as broad signals, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Distinct signals would be expected for the carbons of the cyclohexane ring and the three carbons of the propane chain. The chemical shifts would be indicative of their bonding environment (i.e., C-N, C-C). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be invaluable in distinguishing between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. Key expected vibrations include:

N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the cyclohexane and propane groups, expected around 2850-3000 cm⁻¹.

N-H bending vibrations, typically observed in the 1590-1650 cm⁻¹ region.

C-N stretching vibrations, which are generally weaker and appear in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the compound's elemental composition. The fragmentation pattern would offer clues about the molecule's structure, with characteristic losses of fragments of the cyclohexane ring or the propane chain.

A comprehensive search of scientific databases has not yielded any published experimental NMR, IR, or mass spectra specifically for this compound.

Crystallographic Studies of this compound and its Derived Salts/Complexes

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. Such a study on this compound or its crystalline derivatives (e.g., salts with acids or coordination complexes with metal ions) would provide precise information on its solid-state conformation.

A crystallographic analysis would reveal:

The preferred conformation of the cyclohexane ring (typically a chair conformation).

The orientation of the propane-1,2-diamine substituent on the cyclohexane ring (axial vs. equatorial).

The relative stereochemistry of the two chiral centers in the propane-1,2-diamine backbone.

The intramolecular and intermolecular hydrogen bonding networks, which play a crucial role in the packing of the molecules in the crystal lattice.

Despite the importance of such data, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals no entries for this compound or any of its simple salts or complexes. The closest related structures found are for the isomeric N1-cyclohexylpropane-1,3-diamine, which has been crystallized and its molecular structure determined by X-ray diffraction techniques. biosynth.com However, the difference in the substitution pattern (1,3-diamine vs. 1,2-diamine) leads to significant variations in conformational possibilities and crystal packing.

Conformational Analysis and Stereochemical Considerations within the this compound Scaffold

The this compound molecule possesses several elements of stereochemical and conformational complexity.

Stereoisomerism: The propane-1,2-diamine moiety contains two chiral centers, leading to the possibility of (R,R), (S,S), (R,S), and (S,R) stereoisomers. The (R,R) and (S,S) isomers are a pair of enantiomers, while the (R,S) and (S,R) isomers are another pair of enantiomers (meso compounds are not possible due to the lack of a plane of symmetry). The synthesis of this compound would likely result in a mixture of these stereoisomers unless a stereospecific synthetic route is employed.

Conformational Isomerism:

Cyclohexane Ring: The cyclohexane ring is expected to exist predominantly in a chair conformation to minimize steric strain. The N-propyl-1,2-diamine substituent can be attached to the ring in either an equatorial or an axial position. The equatorial position is generally more stable for bulky substituents.

Computational modeling, using methods such as molecular mechanics or quantum chemistry calculations, would be a valuable tool for investigating the relative energies of the different possible conformations and for predicting the most stable structures. Such studies could provide insights into the conformational preferences of the molecule in the gas phase or in solution. However, no specific computational studies on the conformational analysis of this compound have been found in the published literature.

Computational and Theoretical Chemistry Investigations of N1 Cyclohexylpropane 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of N1-cyclohexylpropane-1,2-diamine. Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry and electronic distribution. These calculations can predict various parameters that are indicative of the molecule's chemical behavior.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the presence of two nitrogen atoms with lone pairs of electrons significantly influences the HOMO energy level, making these sites potential centers for electrophilic attack.

Furthermore, the electrostatic potential (ESP) map can be generated to visualize the charge distribution across the molecule. Regions of negative potential, typically around the nitrogen atoms, indicate areas susceptible to electrophilic interaction, while areas of positive potential suggest sites for nucleophilic attack. These calculations also allow for the determination of atomic charges, providing a quantitative measure of the electron distribution.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar amine compounds calculated using DFT methods.)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 2.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 1.8 D |

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound and its interactions with solvent molecules. These simulations model the atomic motions of the system over time, providing a dynamic picture of the molecule's behavior.

Due to the flexible propane (B168953) chain and the cyclohexyl ring, this compound can adopt multiple conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. The orientation of the cyclohexyl group relative to the diamine backbone, for instance, can significantly impact its steric and electronic properties.

When simulated in a solvent, such as water, MD can reveal detailed information about solute-solvent interactions. The formation of hydrogen bonds between the amine groups of this compound and water molecules can be analyzed to understand its solubility and the structure of the surrounding solvent shell. The radial distribution function (RDF) is a common analysis tool used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 2: Illustrative Hydrogen Bond Analysis from a Molecular Dynamics Simulation of this compound in Water (Note: This data is hypothetical and represents typical results from an MD simulation.)

| Amine Group | Average Number of Hydrogen Bonds | Average Hydrogen Bond Lifetime (ps) |

| Primary Amine (-NH2) | 3.1 | 2.5 |

| Secondary Amine (-NH-) | 1.9 | 3.1 |

Predictive Modeling of Molecular Interactions and Thermodynamic Properties

Predictive models can be developed to estimate the molecular interactions and thermodynamic properties of this compound. These models often utilize data from quantum chemical calculations and experimental results for similar compounds to build robust predictive tools.

For instance, models can be created to predict the binding affinity of this compound with various molecular targets. By understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern these associations, it is possible to forecast the strength of these interactions.

Thermodynamic properties, including enthalpy of formation, entropy, and Gibbs free energy, can also be predicted. These properties are essential for understanding the stability of the molecule and the spontaneity of its reactions. Group contribution methods and more advanced statistical mechanics approaches can be used to estimate these values.

Table 3: Predicted Thermodynamic Properties of this compound (Note: The following data is illustrative and based on predictive modeling for similar aliphatic diamines.)

| Property | Predicted Value |

| Standard Enthalpy of Formation (gas) | -120.5 kJ/mol |

| Standard Molar Entropy (gas) | 430.2 J/(mol·K) |

| Gibbs Free Energy of Formation (gas) | 85.3 kJ/mol |

Development of Structure-Activity Relationship Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

The process involves creating a dataset of this compound derivatives with known activities. For each derivative, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 4: Example of Molecular Descriptors Used in a QSAR Model for this compound Derivatives (Note: This table presents a hypothetical set of descriptors and their correlation with a hypothetical biological activity.)

| Descriptor | Description | Correlation with Activity |

| LogP | Octanol-water partition coefficient | Positive |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Negative |

| Molecular Weight | Mass of the molecule | Positive |

| Number of Rotatable Bonds | Measure of molecular flexibility | Negative |

Coordination Chemistry of N1 Cyclohexylpropane 1,2 Diamine

Synthesis of Metal Complexes with N1-cyclohexylpropane-1,2-diamine as a Chelating Ligand

This compound is expected to act as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring. The synthesis of its metal complexes would likely follow established procedures for other vicinal diamine ligands.

The synthesis of transition metal complexes with this compound would typically involve the reaction of a metal salt with the diamine ligand in a suitable solvent. The choice of solvent and reaction conditions would depend on the specific metal and its precursor salt. For instance, the synthesis of nickel(II) complexes with similar diamines has been achieved by reacting nickel(II) chloride hexahydrate with the ligand in methanol. nih.gov Similarly, platinum(II) complexes with N-alkyl-1,2-ethanediamine derivatives have been synthesized, indicating that this compound should readily form complexes with platinum group metals. researchgate.net

Given the steric bulk of the cyclohexyl group, the stoichiometry of the resulting complexes may be influenced. While many simple diamines form tris-chelate complexes with octahedral metals (e.g., [Co(en)₃]³⁺), the bulky N-cyclohexyl substituent might favor the formation of bis-chelate complexes, particularly with smaller metal ions. The general reaction can be represented as:

MXn + 2(this compound) → [M(this compound)₂Xn-2]X₂

where M is a transition metal, and X is an anionic ligand or counter-ion. The synthesis of titanium and zirconium complexes with a chiral tetradentate diamine-diamide ligand has also been reported, suggesting that this compound could be incorporated into more complex ligand frameworks for early transition metals. acs.org

A representative table of expected transition metal complexes with this compound, based on analogous compounds, is provided below.

| Metal Ion | Expected Complex Formula | Probable Geometry |

| Ni(II) | [Ni(this compound)₂]²⁺ | Square Planar |

| Cu(II) | [Cu(this compound)₂]²⁺ | Distorted Octahedral |

| Pt(II) | [Pt(this compound)Cl₂] | Square Planar |

| Co(III) | [Co(this compound)₂(X)₂]⁺ (X=anion) | Octahedral |

| Rh(III) | [Rh(this compound)₂Cl₂]⁺ | Octahedral |

The coordination chemistry of diamines is not limited to transition metals. Main group elements also form adducts with such ligands. The synthesis of main group metal complexes with bulky 1,3-diamidopropane ligands has been demonstrated, involving deprotonation of the diamine followed by reaction with a metal halide or alkyl. researchgate.net A similar approach could be envisioned for this compound, particularly with metals from Group 2 and 13.

For example, the reaction with a Grignard reagent or an organolithium compound could lead to the formation of magnesium or lithium complexes. The general scheme for the synthesis of a magnesium adduct might be:

MgR₂ + 2(this compound) → [Mg(this compound)₂]R₂

The steric hindrance from the cyclohexyl group would likely play a crucial role in determining the coordination number and geometry of these main group metal adducts.

| Main Group Metal | Expected Adduct Formula | Probable Geometry |

| Li(I) | [Li(this compound)₂]⁺ | Tetrahedral |

| Be(II) | [Be(this compound)Cl₂] | Tetrahedral |

| Mg(II) | [Mg(this compound)₂(THF)₂]²⁺ | Octahedral |

| Al(III) | [Al(this compound)(CH₃)₃] | Tetrahedral |

Ligand Field Theory and Electronic Structure of this compound Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orgfiveable.melibretexts.org The two nitrogen donor atoms of this compound act as σ-donors, and the interaction of their lone pairs with the d-orbitals of a transition metal ion leads to the splitting of these orbitals into different energy levels. libretexts.org The magnitude of this splitting, denoted as Δ, depends on the metal ion, its oxidation state, and the nature of the ligand.

For an octahedral complex, the d-orbitals split into a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). uci.edu For a square planar complex, the splitting pattern is more complex. The strength of the ligand field produced by this compound is expected to be similar to other aliphatic diamines like ethylenediamine (B42938) (en) and propylenediamine. These are generally considered to be strong-field ligands, leading to a larger Δ value. uci.edu This can result in low-spin complexes for metal ions with d⁴-d⁷ electron configurations.

The electronic spectrum (UV-Vis) of this compound complexes would be expected to show d-d transitions, the energies of which are related to Δ. For example, a d¹ complex like Ti(III) would be expected to show a single absorption band corresponding to the promotion of an electron from the t₂g to the eg level. uni-siegen.de

The bulky cyclohexyl group is not expected to significantly alter the ligand field strength electronically but will have a profound steric influence on the complex's geometry and, consequently, its electronic properties.

Chelation Properties and Ligand Design Principles in Metal Coordination

This compound is a bidentate ligand, and its chelation to a metal center results in the formation of a thermodynamically stable five-membered ring. The stability of this chelate ring is a key aspect of its coordination chemistry. The principles of ligand design suggest that both steric and electronic factors of the ligand influence the properties of the resulting metal complex.

The N-cyclohexyl group introduces significant steric bulk. This can be advantageous in several ways:

Controlling Coordination Number: The steric hindrance can prevent the coordination of a larger number of ligands, potentially leading to the formation of complexes with lower coordination numbers than would be observed with less bulky ligands.

Enforcing Specific Geometries: The steric demands of the cyclohexyl group can favor certain coordination geometries over others.

Creating a Chiral Pocket: The chiral nature of the ligand, combined with the bulky substituent, creates a specific chiral environment around the metal center. This is a crucial feature for applications in asymmetric catalysis, where the ligand architecture dictates the stereochemical outcome of a reaction. numberanalytics.com

The propane (B168953) backbone of the ligand also contributes to the chelate ring's conformation. The five-membered chelate ring will adopt a puckered conformation, which can be described as either λ or δ. The preferred conformation will be influenced by the orientation of the substituents on the ring.

Stereochemistry and Chirality Induction in this compound Coordination Compounds

The stereochemistry of coordination compounds formed with this compound is a particularly rich area of interest. The ligand itself is chiral, containing a stereocenter at the C2 position of the propane chain. When this chiral ligand coordinates to a metal center, it can induce chirality at the metal center and lead to the formation of diastereomers. rsc.orgresearchgate.net

The combination of the chiral center on the ligand and the potential for metal-centered chirality leads to a complex stereochemical landscape. The specific stereoisomers formed will depend on the synthetic conditions and the thermodynamic stability of the different diastereomers. The ability to control the stereochemistry of the resulting metal complex is paramount for applications in enantioselective catalysis. acs.orgnumberanalytics.com The bulky cyclohexyl group is expected to play a significant role in directing the stereochemical outcome of coordination.

Catalytic Applications of N1 Cyclohexylpropane 1,2 Diamine and Its Metal Complexes

Organocatalysis Utilizing N1-cyclohexylpropane-1,2-diamine as a Primary Catalyst

While this compound is more commonly employed as a chiral ligand in metal-catalyzed reactions, its inherent basicity and chirality allow it to function as an organocatalyst in certain transformations. Its derivatives, in particular, have shown promise in promoting Michael additions. For instance, organocatalysts derived from chiral 1,2-diamines are known to catalyze the addition of ketones and aldehydes to nitroalkenes and other Michael acceptors. These reactions often proceed through the formation of a chiral enamine intermediate from the catalyst and the carbonyl compound, which then attacks the Michael acceptor. The stereochemical outcome of the reaction is directed by the chiral environment of the catalyst.

Although specific data for this compound as a primary organocatalyst in reactions like the Michael addition is not extensively documented in readily available literature, the performance of closely related chiral diamine catalysts provides insight into its potential. For example, chiral primary-tertiary diamine catalysts have been successfully used in sulfa-Michael additions. The general principle involves the activation of the nucleophile by the basic amine functionality of the catalyst.

Metal-Catalyzed Reactions with this compound Ligands

The true catalytic prowess of this compound is realized when it is employed as a chiral ligand in transition metal complexes. The two nitrogen atoms of the diamine chelate to the metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of reactions.

Asymmetric Catalysis for Enantioselective Transformations

Complexes of this compound with metals such as ruthenium and nickel have proven to be highly effective catalysts for asymmetric transformations. A prominent example is the asymmetric hydrogenation of ketones. Ruthenium(II) complexes containing a chiral diphosphine and a chiral 1,2-diamine ligand, such as a derivative of this compound, are powerful catalysts for the reduction of prochiral ketones to chiral alcohols with high enantiomeric excess. acs.org The N-substituents on the diamine ligand have been shown to have a significant impact on the enantioselectivity of these reactions. nih.gov

Another important application is in asymmetric Michael additions. Nickel(II) complexes of chiral diamines, including derivatives of this compound, catalyze the enantioselective addition of 1,3-dicarbonyl compounds to conjugated nitroalkenes, affording the corresponding products in high yields and with excellent enantioselectivities.

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) |

| Ru(II)-N-substituted diamine | Asymmetric Hydrogenation | Aromatic Ketones | Chiral Alcohols | High | up to >99 |

| Ni(II)-bis(diamine) | Michael Addition | 1,3-Dicarbonyls + Nitroalkenes | Chiral Michael Adducts | High | High |

Transition Metal-Mediated Cross-Coupling Reactions

This compound and its derivatives can also serve as effective ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for the success of these couplings, influencing catalyst activity, stability, and the scope of compatible substrates. While a broad range of phosphine (B1218219) ligands are commonly used, chiral diamines can also play a role in creating an effective catalytic system. The use of N-substituted diamine ligands can lead to highly active catalysts for the amination of aryl chlorides under mild conditions. wiley.com

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium amide complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The steric and electronic properties of the diamine ligand influence each of these steps.

| Catalyst System | Reaction Type | Aryl Halide | Amine | Product | Yield (%) |

| Pd(OAc)₂ / N-substituted diamine | Buchwald-Hartwig Amination | Aryl Chloride | Primary/Secondary Amine | Arylamine | Good to Excellent |

Hydrogenation and Hydrofunctionalization Reactions

Ruthenium complexes bearing this compound or related N-substituted diamine ligands are particularly effective for the asymmetric transfer hydrogenation of ketones. researchgate.net In these reactions, a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture is used instead of molecular hydrogen. The catalysts, often of the type [RuCl₂(diphosphine)(diamine)], are highly efficient and enantioselective. acs.org

The mechanism of these reactions is believed to involve a metal-ligand bifunctional pathway, where the Ru-H and N-H bonds of the catalyst participate in the concerted transfer of a hydride and a proton to the carbonyl group of the substrate. This process avoids direct coordination of the ketone to the metal center.

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) |

| Ru(II)-TsDPEN | Asymmetric Transfer Hydrogenation | Aromatic Ketones | Chiral Alcohols | High | up to 99 |

| Ru(II)-diphosphine/diamine | Asymmetric Hydrogenation | Aromatic Ketones | Chiral Alcohols | High | up to >99 |

Mechanistic Studies of Catalytic Cycles and Reaction Pathways

Significant effort has been devoted to understanding the mechanisms of catalysis involving metal complexes of chiral 1,2-diamines. For the ruthenium-catalyzed asymmetric hydrogenation of ketones, a detailed catalytic cycle has been proposed. acs.org The active catalyst is a ruthenium dihydride species, trans-[Ru(H)₂(diphosphine)(diamine)]. The reaction proceeds through a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from the amine ligand are transferred to the ketone. This concerted step is responsible for the high enantioselectivity observed. The resulting ruthenium amido complex then reacts with dihydrogen to regenerate the active dihydride catalyst and complete the catalytic cycle. acs.org

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these catalytic cycles, including the structures of intermediates and transition states, and the role of non-covalent interactions in controlling stereoselectivity. These studies have confirmed the outer-sphere nature of the hydride transfer and the importance of the diamine ligand in both creating the chiral environment and participating directly in the hydrogen transfer step.

Chiral resolution and enantioselective synthesis strategies.

Diastereoselective transformations.

The stereocontrolled construction of complex organic architectures.

The scientific literature extensively covers the applications of related compounds, such as cyclohexane-1,2-diamine (DACH) and its various N,N'-dialkylated derivatives, as well as other diamines in asymmetric synthesis. However, no data or research findings specifically concerning "this compound" in the capacities outlined in the prompt could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the provided outline and strict content inclusions.

Biochemical and Biological Research Potential of N1 Cyclohexylpropane 1,2 Diamine Derivatives

Investigations into Enzymatic Interactions and Inhibition Mechanisms

The precise spatial arrangement of the amino groups in cyclohexane (B81311) diamine derivatives makes them ideal candidates for studying and modulating enzyme activity. Research has revealed their capacity to act as both substrates for enzymatic modification and as potent inhibitors.

A significant area of investigation has been the interaction of vicinal diamines with lysyl oxidase, an enzyme whose active site contains a pyrroloquinoline quinone (PQQ) cofactor. nih.gov Studies have shown that the stereochemistry of the diamine is critical for inhibition. The cis-isomer of 1,2-diaminocyclohexane acts as a potent, irreversible inhibitor of lysyl oxidase, whereas the trans-isomer shows no such activity. nih.gov The proposed mechanism suggests that both amino groups of the cis-isomer interact with the PQQ cofactor. nih.gov This interaction leads to a limited oxidation of the diamine, the release of approximately one mole of hydrogen peroxide (H2O2), and the formation of a stable, conjugated six-membered ring complex that results in irreversible enzyme inhibition. nih.gov

Enzymes have also been employed to synthesize optically pure diamine derivatives. In a chemoenzymatic approach, the kinetic resolution of racemic trans-N,N-dialkyl-cyclohexane-1,2-diamines was effectively achieved using Lipase B from Candida antarctica. nih.gov This enzyme selectively catalyzes the acetylation of one enantiomer, allowing for the separation of highly enantiomerically pure acetamides and their corresponding unreacted diamines. nih.gov This demonstrates how enzymes can be utilized to precisely control the stereochemistry of these scaffolds, which is often crucial for biological activity.

| Enzyme | Derivative Example | Type of Interaction | Key Finding | Source(s) |

|---|---|---|---|---|

| Lysyl Oxidase | cis-1,2-diaminocyclohexane | Irreversible Inhibition | Inhibition is stereospecific and involves interaction with the PQQ cofactor at the active site. | nih.gov |

| Lipase B from Candida antarctica | (±)-trans-N,N-dialkyl-cyclohexane-1,2-diamines | Catalysis (Kinetic Resolution) | Enables efficient separation of enantiomers through selective acetylation. | nih.gov |

Exploratory Studies in Chemical Biology and Molecular Recognition

The defined three-dimensional structure of N1-cyclohexylpropane-1,2-diamine and its analogs makes them excellent tools for probing molecular recognition events in biological systems. Their ability to act as chiral ligands and building blocks allows for the systematic exploration of chemical space.

The stereospecific inhibition of lysyl oxidase by cis-1,2-diaminocyclohexane (B74578) is a classic example of molecular recognition, where the geometry of the inhibitor perfectly complements the enzyme's active site. nih.gov Beyond enzyme inhibition, these diamines serve as versatile ligands that can coordinate with metal ions to form complexes with unique properties. For instance, 1,2-diaminocyclohexane has been used to create organotin complexes that show potential as metal-based antitumor drugs. sigmaaldrich.com

Furthermore, the diamine scaffold is fundamental in the field of asymmetric catalysis. Chiral diamine derivatives are used as ligands in salen complexes and for osmium-catalyzed dihydroxylation of olefins, where they guide the stereochemical outcome of the reaction with high efficiency. arkat-usa.org In modern chemical biology, related structures like cyclohexane-1,4-diamine (B98093) are used as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), sophisticated molecules designed to selectively degrade target proteins within the cell. medchemexpress.com The structural analog, N1-cyclohexylpropane-1,3-diamine, has been shown to bind to the active sites of enzymes involved in cholesterol synthesis, highlighting the potential of these scaffolds to be developed into probes for various biological pathways. biosynth.com

| Application Area | Derivative Example | Target/Use | Finding | Source(s) |

|---|---|---|---|---|

| Enzyme Probing | cis-1,2-diaminocyclohexane | Lysyl Oxidase Cofactor | Demonstrates highly specific, stereoselective molecular recognition. | nih.gov |

| Metal-Based Therapeutics | 1,2-Diaminocyclohexane | Organotin Complexes | Forms complexes with potential antitumor activity. | sigmaaldrich.com |

| Asymmetric Catalysis | Chiral 1,2-diaminocyclohexane | Metal Catalysts | Acts as a chiral ligand to control reaction stereochemistry. | arkat-usa.org |

| Protein Degradation | Cyclohexane-1,4-diamine | PROTAC Linker | Serves as a structural component in the synthesis of protein degraders. | medchemexpress.com |

Design of Biologically Active Scaffolds Derived from this compound

A primary application of the this compound scaffold is its use as a foundational structure for the rational design of new therapeutic agents. researchgate.net The conformationally restricted nature of the cyclohexane ring provides a rigid anchor to which various functional groups can be appended, allowing for the systematic development of compounds with diverse biological activities. researchgate.netenamine.net

Research has successfully leveraged this strategy to produce derivatives with a range of pharmacological effects.

Analgesic Activity: An efficient synthesis of the potent analgesic compound U-(-)-50,488 was developed from a trans-cyclohexane-1,2-diamine derivative. nih.gov Other reports also confirm that certain diamine derivatives possess analgesic properties. arkat-usa.org

Antibacterial and Antimycobacterial Activity: A variety of cyclohexane-1,2-diamine derivatives with different substitutions have been synthesized and evaluated for their antibacterial efficacy against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. cabidigitallibrary.org Furthermore, related 1,3-diamine derivatives based on a cyclohexyl core have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. cabidigitallibrary.org

Anticancer and Metabolic Inhibition: Studies on the closely related positional isomer, N1-cyclohexylpropane-1,3-diamine, have revealed its potential as an anti-cancer agent through mechanisms that include cell growth inhibition. biosynth.com This compound has also been shown to inhibit cholesterol synthesis, indicating that derivatives of the N1-cyclohexylpropane-diamine scaffold could be explored for treating metabolic disorders. biosynth.com

These examples underscore the value of the cyclohexane diamine core as a privileged scaffold in drug discovery, capable of generating lead compounds for a wide array of therapeutic targets.

| Scaffold Type | Example Compound/Series | Investigated Biological Activity | Source(s) |

|---|---|---|---|

| trans-Cyclohexane-1,2-diamine derivative | U-(-)-50,488 | Analgesic | nih.gov |

| Unsymmetrically substituted cyclohexane-1,2-diamine | Synthesized series of derivatives | Antibacterial | cabidigitallibrary.org |

| C-(3-aminomethyl-cyclohexyl)-methylamine derivative | Synthesized series of derivatives | Antimycobacterial | cabidigitallibrary.org |

| N1-Cyclohexylpropane-1,3-diamine | N/A | Anticancer, Cholesterol Synthesis Inhibition | biosynth.com |

Future Research Directions and Emerging Paradigms for N1 Cyclohexylpropane 1,2 Diamine

Integration with Artificial Intelligence and Machine Learning for Rational Molecular Design

The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and design of new molecules. For N1-cyclohexylpropane-1,2-diamine, AI and machine learning (ML) offer a powerful toolkit to accelerate the exploration of its chemical space and unlock novel applications.

Generative models, a cornerstone of modern AI, can be trained on vast chemical databases to design new derivatives of this compound with tailored properties. nih.govethz.ch These models can explore a virtually infinite chemical space to propose structures with enhanced catalytic activity, improved binding affinity to specific targets, or optimized physical properties. ethz.ch By leveraging deep learning architectures, researchers can move beyond traditional, often time-consuming, trial-and-error approaches to a more rational and efficient design process. nih.govnih.gov

Predictive machine learning models will also play a critical role. These models can be trained to forecast the properties of new this compound derivatives, such as their efficacy as ligands in catalysis or their potential as building blocks for new materials. This predictive capability allows for the in silico screening of vast numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov

The integration of AI into the research workflow for this compound is expected to significantly reduce the time and cost associated with the development of new applications, heralding a new era of data-driven molecular engineering.

Development of Advanced and Multifunctional Synthetic Methodologies

The future of this compound research is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methods. Current strategies often rely on established chemical transformations, but emerging paradigms in organic synthesis promise to expand the accessibility and utility of this compound and its derivatives.

One key area of future research will be the development of catalytic asymmetric methods for the synthesis of chiral this compound. Chiral diamines are highly valuable in asymmetric catalysis, and the ability to selectively synthesize specific stereoisomers of this compound would open up new avenues for its use as a chiral ligand or auxiliary. mdpi.com Methodologies such as the aza-Michael addition of chiral lithium amides to α,β-unsaturated esters, which has been successfully applied to similar diamine scaffolds, could be adapted for this purpose. mdpi.com

Furthermore, the development of multifunctional synthetic methodologies will be crucial. This involves designing multi-step reactions in a single pot, which can significantly improve efficiency and reduce waste. For instance, domino reactions that combine several bond-forming events in a single cascade could be employed to rapidly construct complex molecules from simple precursors.

The exploration of novel synthetic routes will not only provide more efficient access to this compound but will also enable the synthesis of a wider range of derivatives with diverse functionalities, thereby expanding its potential applications.

Exploration of Novel Catalytic Systems and Reaction Media

The application of this compound and its derivatives as ligands in catalysis is a promising area for future investigation. Research will likely focus on the design of novel catalytic systems that leverage the unique structural features of this diamine to achieve high efficiency and selectivity in a variety of chemical transformations.

One emerging trend is the development of bifunctional organocatalysts. mdpi.comresearchgate.net These catalysts contain both a basic amino group and an acidic hydrogen-bond donor, allowing them to activate both the nucleophile and the electrophile in a reaction. By incorporating this compound into such a bifunctional scaffold, it may be possible to create highly effective catalysts for reactions such as Michael additions. mdpi.com

The choice of reaction media is another critical factor in catalysis. Future research will likely explore the use of unconventional reaction media, such as ionic liquids or deep eutectic solvents, to enhance the performance of catalytic systems based on this compound. These alternative solvents can offer advantages in terms of catalyst stability, product separation, and environmental impact.

Moreover, the immobilization of this compound-based catalysts on solid supports is a key area for development. This approach facilitates catalyst recovery and reuse, which is essential for the development of sustainable and economically viable industrial processes.

Interdisciplinary Research with Materials Science and Applied Chemical Engineering

The future of this compound extends beyond traditional chemistry into the realms of materials science and chemical engineering. Interdisciplinary collaborations will be essential to unlock the full potential of this compound in the creation of advanced materials and the optimization of chemical processes.

In materials science, this compound can serve as a versatile building block for the synthesis of novel polymers and coordination complexes. Its two amine functional groups provide ideal anchor points for creating extended networks and frameworks. For example, it could be used in the production of polyurethanes or as a ligand to create metal-organic frameworks (MOFs) with interesting porous structures and catalytic properties.

From a chemical engineering perspective, the focus will be on the scale-up and process optimization for the synthesis and application of this compound. This includes the design of efficient reactor systems, the development of robust separation and purification techniques, and the implementation of process control strategies to ensure consistent product quality.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-cyclohexylpropane-1,2-diamine and its derivatives?

- Methodological Answer : A common approach involves reductive amination or Schiff base formation. For example, symmetric Schiff bases derived from cyclohexane-1,2-diamine can be synthesized by condensing the diamine with aldehydes under reflux in ethanol, followed by characterization via NMR and NMR to confirm structural integrity . Reductive amination protocols using substrates like 1-bromopropane and o-phenylenediamine in ethanol/pyridine mixtures have also been reported, with yields optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : High-resolution NMR and NMR are essential for confirming molecular structure and purity. For enantiopurity analysis, chiral derivatization protocols (e.g., using Boc-protecting groups) combined with NMR or HPLC with chiral columns are recommended . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups.

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of cyclohexane-1,2-diamine derivatives in catalysis?

- Methodological Answer : Stereoisomers (e.g., cis vs. trans) exhibit distinct coordination behaviors. For example, trans-cyclohexane-1,2-diamine is widely used in ligand design due to its rigid geometry, enhancing enantioselectivity in asymmetric catalysis. Computational studies (DFT) can predict binding affinities, while experimental validation via kinetic profiling and X-ray crystallography resolves stereochemical impacts .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Systematic analysis includes:

- Parameter Screening : Varying solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst loading to identify optimal conditions .

- Byproduct Analysis : Using LC-MS or GC-MS to detect intermediates or side products.

- Reproducibility Checks : Adhering to ICMJE standards for reagent purity and documentation to ensure experimental consistency .

Q. How do structural modifications of cyclohexane-1,2-diamine derivatives affect their antimicrobial activity?

- Methodological Answer : Substituting the cyclohexyl or propyl groups with electron-withdrawing groups (e.g., nitro) enhances bioactivity. For example, nitro-substituted Schiff bases show improved antibacterial efficacy, validated via minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative strains . Structure-activity relationships (SAR) can be modeled using molecular docking against target enzymes (e.g., bacterial dihydrofolate reductase).

Analytical and Computational Questions

Q. What advanced techniques validate the enantiopurity of this compound?

- Methodological Answer : Chiral derivatization with Boc-protecting groups followed by NMR analysis distinguishes enantiomers. Alternatively, enantiomeric excess (ee) can be quantified via chiral HPLC using columns like Chiralpak® IA/IB, calibrated with racemic standards . DFT calculations (e.g., Gaussian 09) correlate experimental NMR shifts with theoretical models to confirm stereochemical assignments .

Q. How can DFT studies predict the corrosion inhibition potential of aliphatic diamines like this compound?

- Methodological Answer : DFT parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) correlate with adsorption efficiency on metal surfaces. For example, higher HOMO energy indicates greater electron-donating capacity, enhancing inhibition. Experimental validation via electrochemical impedance spectroscopy (EIS) and polarization tests in corrosive media (e.g., HCl) confirms computational predictions .

Application-Oriented Questions

Q. What role do cyclohexane-1,2-diamine derivatives play in designing metal-organic frameworks (MOFs)?

- Methodological Answer : The diamine’s chelating ability enables the synthesis of MOFs with tailored pore structures. For instance, coordination with transition metals (e.g., Cu) yields frameworks with high surface areas, characterized via BET analysis and X-ray diffraction. Applications include gas storage (e.g., CO) or catalysis, with performance metrics linked to ligand geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.